molecular formula C17H15ClN8O2 B12625282 4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine

4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine

Cat. No.: B12625282
M. Wt: 398.8 g/mol
InChI Key: FRBOOPZSDKUWTO-UHFFFAOYSA-N
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Description

4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to reduced cell proliferation and potential induction of apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Properties

Molecular Formula

C17H15ClN8O2

Molecular Weight

398.8 g/mol

IUPAC Name

4-[8-chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C17H15ClN8O2/c1-10-20-16(28-24-10)12-9-11(18)13-14(21-12)15(25-5-7-27-8-6-25)23-17(22-13)26-4-2-3-19-26/h2-4,9H,5-8H2,1H3

InChI Key

FRBOOPZSDKUWTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=NC3=C(C(=C2)Cl)N=C(N=C3N4CCOCC4)N5C=CC=N5

Origin of Product

United States

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